1,2,3,4-Tetrahydroquinoline-4-carboxamide
Description
Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Core in Heterocyclic Chemistry
The 1,2,3,4-tetrahydroquinoline scaffold is a prominent heterocyclic system that is a recurring structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals. gfcollege.innih.gov As a partially saturated derivative of quinoline (B57606), it provides a three-dimensional structure that is a key component in many important pharmacological agents. nih.gov Its significance stems from the wide array of biological activities its derivatives have been shown to possess, including anticancer, anti-inflammatory, antioxidant, anti-HIV, and anti-Alzheimer properties. gfcollege.in
The versatility of the tetrahydroquinoline nucleus allows it to serve as a core structure for developing ligands for various receptors, such as 5-HT1A and NMDA receptors, as well as immunosuppressants and cardiovascular agents. gfcollege.innih.gov The development of efficient synthetic methods, including domino reactions, has made this scaffold readily accessible for chemical modification, allowing researchers to generate diverse libraries of compounds for biological screening. nih.gov The established importance of this core in medicinal chemistry makes it a frequent target for the design of new drug candidates. nih.govnih.gov
Table 1: Examples of Biologically Active Compounds Featuring the 1,2,3,4-Tetrahydroquinoline Core
| Compound Name | Biological Significance | Reference(s) |
| Oxamniquine | Used clinically as a schistosomicide to treat Manson's schistosomiasis. | gfcollege.innih.gov |
| Nicainoprol | An antiarrhythmic drug used for cardiovascular conditions. | nih.govchemicalbook.com |
| Virantmycin | An antiviral and antifungal antibiotic. | nih.govnih.gov |
| Dynemycin | A natural anti-tumor antibiotic with a complex structure based on the tetrahydroquinoline system. | gfcollege.in |
| Cuspareine | A natural product that has demonstrated antibacterial and cytotoxic activity. | nih.gov |
Overview of Carboxamide Functionalities in Chemically Active Compounds
The carboxamide group is one of the most ubiquitous functional groups found in pharmaceuticals and biologically active compounds. jocpr.comnih.gov Its prevalence is due to a combination of chemical stability and versatile functionality. The amide bond is relatively resistant to hydrolysis, providing a stable linker within a molecule. wiley-vch.de Furthermore, the carboxamide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form strong and specific interactions with biological targets like enzymes and receptors. wiley-vch.de
This functionality is a key pharmacophore in a wide range of drugs, contributing to their therapeutic effects. jocpr.comnih.gov Carboxamides are integral to drugs used for treating hypertension, high cholesterol, HIV, and cancer. nih.gov Beyond its role in binding, the amide group serves as a crucial structural scaffold, linking different parts of a molecule to achieve the optimal three-dimensional arrangement for biological activity. wiley-vch.deresearchgate.net Its straightforward synthetic accessibility further enhances its utility in drug discovery and development programs. jocpr.comwiley-vch.de
Research Context and Scientific Interest in 1,2,3,4-Tetrahydroquinoline-4-carboxamide Derivatives
The scientific interest in this compound and its derivatives arises from the strategic combination of the proven biological relevance of the tetrahydroquinoline core with the versatile binding and structural properties of the carboxamide function. Researchers hypothesize that joining these two moieties can lead to the development of novel compounds with unique pharmacological profiles.
While literature specifically detailing the parent compound this compound is limited, the research context is well-established through studies on closely related analogues. For instance, significant research has been conducted on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which were investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a target for cancer therapy. nih.gov In these studies, the carboxamide portion of the molecule was systematically modified to explore structure-activity relationships and optimize inhibitory potency. nih.gov
Similarly, studies on 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives have revealed selective anticancer activity against various human cancer cell lines, including prostate and cervical cancer. rsc.org These findings underscore the potential of placing a carboxamide-type functionality at the C4-position of the tetrahydroquinoline ring to generate compounds with significant and selective cytotoxic effects. The interest, therefore, lies in using this scaffold as a template for creating new chemical entities for targeted therapies.
Table 2: Research on Related Tetrahydroquinoline and Isoquinoline (B145761) Carboxamide Derivatives
| Compound Class | Target/Activity Investigated | Key Findings | Reference(s) |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1/2 enzyme inhibition | Derivatives were designed as NAD+-mimicking inhibitors; potency was highly dependent on the substitution on the carboxamide nitrogen. | nih.gov |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | In vitro anticancer cytotoxicity | Showed selective activity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. | rsc.org |
| 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids | Synthesis and stereochemistry | Reduction of quinoline-4-carboxylic acids was studied to produce the tetrahydroquinoline core, establishing stereoselective methods for creating cis-isomers. | researchgate.net |
Scope and Objectives of Research on this compound
The research focused on this compound and its derivatives encompasses several key objectives aimed at exploring its therapeutic potential.
Primary Objectives:
Synthesis: To develop efficient and versatile synthetic routes to access a diverse range of N-substituted and ring-substituted this compound derivatives. This includes stereoselective methods to control the compound's three-dimensional architecture. researchgate.netresearchgate.net
Biological Evaluation: To screen these novel compounds against a variety of biological targets, informed by the known activities of the tetrahydroquinoline scaffold. This includes assays for anticancer, antimicrobial, and enzyme inhibitory (e.g., PARP, kinase) activities. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies: To systematically investigate how changes in the molecular structure (e.g., modifying substituents on the amide nitrogen or the quinoline ring) affect biological activity. rsc.orgnih.gov Establishing a clear SAR is crucial for optimizing lead compounds to enhance potency and selectivity while minimizing potential toxicity. rsc.org
The ultimate scope is to identify novel lead compounds based on the this compound scaffold that exhibit promising activity and selectivity for a specific biological target, paving the way for further preclinical development.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-4,8,12H,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGILIZHOSZUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 4 Carboxamide and Analogues
Synthetic Approaches to the 1,2,3,4-Tetrahydroquinoline (B108954) Ring System
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a vast number of natural products and synthetic pharmaceuticals. nih.govmdpi.com Consequently, a diverse array of synthetic strategies has been developed to construct this important motif. These methods range from classical cyclization reactions and reductive strategies to more modern and efficient domino and multicomponent reactions that allow for the rapid assembly of molecular complexity. nih.govresearchgate.net
Cyclization Reactions for Tetrahydroquinoline Ring Formation
Cyclization reactions represent a fundamental approach to the synthesis of the tetrahydroquinoline ring. These methods typically involve the formation of one or more key bonds to close the heterocyclic ring from an acyclic or partially cyclic precursor.
One of the most powerful and widely used cyclization strategies is the Povarov reaction , which is a type of imino Diels-Alder reaction. researchgate.net This [4+2] cycloaddition typically involves the reaction of an aniline (B41778), an aldehyde, and an electron-rich alkene to form polysubstituted tetrahydroquinolines. The reaction proceeds through the in-situ formation of an N-aryl imine, which then acts as the dienophile in a hetero-Diels-Alder reaction. The versatility of this reaction allows for the introduction of various substituents on the tetrahydroquinoline core.
Another important class of cyclization reactions involves the intramolecular cyclization of suitably functionalized anilines. For instance, N-aryl propargylamines can undergo gold-catalyzed intramolecular hydroarylation, followed by a transfer hydrogenation step, to yield tetrahydroquinolines under simple reaction conditions with high efficiency and regioselectivity.
Acid-catalyzed ring closures are also employed. For example, treatment of enamides with benzyl azide under acidic conditions can lead to fused-ring tetrahydroquinolines. nih.gov The reaction is initiated by an acid-spurred rearrangement of the azide to form an N-phenyliminium intermediate, which is then trapped by the enamide, followed by cyclization. nih.gov
Reductive Methods for Tetrahydroquinoline Synthesis
Reductive methods provide a direct route to the tetrahydroquinoline scaffold, primarily through the reduction of the corresponding aromatic quinoline (B57606) precursors. The choice of reducing agent and conditions is critical to achieve the desired saturation of the pyridine ring without over-reduction of the benzene (B151609) ring.
Catalytic hydrogenation is the most straightforward and widely used method. Quinolines can be reduced to 1,2,3,4-tetrahydroquinolines using various catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The choice of solvent and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in an aqueous alkali solution has been shown to be stereoselective, yielding cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids.
Transfer hydrogenation offers a safer and often more practical alternative to using high-pressure hydrogen gas. Hydrogen donors like Hantzsch esters, borane-ammonia (H₃N-BH₃), or formic acid are used in the presence of a transition metal catalyst, such as ruthenium or iridium complexes. A boronic acid catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation using a Hantzsch ester has also been demonstrated as an effective method.
Furthermore, dissolving metal reductions can be employed. A notable example is the reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines using samarium(II) iodide (SmI₂), water, and triethylamine under mild conditions.
Domino and Multicomponent Reactions in Tetrahydroquinoline Synthesis
Domino reactions, also known as tandem or cascade reactions, have become a highly effective strategy for the efficient synthesis of complex molecules like tetrahydroquinolines from simple starting materials. nih.gov These reactions involve multiple bond-forming events in a single operation without isolating intermediates, which enhances atom economy and reduces waste. nih.gov
A common domino strategy involves a reduction-cyclization sequence . For example, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions with a Pd/C catalyst. This process involves the catalytic reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone to form a cyclic imine, followed by further reduction to the final tetrahydroquinoline. nih.gov
Multicomponent reactions (MCRs) are a subclass of domino reactions where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. The Povarov reaction, mentioned earlier, is often performed as a three-component reaction. These reactions are highly valued for their ability to rapidly generate libraries of structurally diverse compounds.
| Method | Key Features | Typical Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Povarov Reaction (Cyclization) | [4+2] imino Diels-Alder cycloaddition | Aniline, Aldehyde, Alkene, Lewis/Brønsted acids | High convergence, builds complexity quickly | Requires electron-rich alkenes |
| Catalytic Hydrogenation (Reductive) | Direct reduction of quinolines | H₂, Pd/C, PtO₂, Raney Ni | High yields, clean reactions | Requires pressure equipment, potential over-reduction |
| Transfer Hydrogenation (Reductive) | Uses hydrogen donors instead of H₂ gas | Hantzsch ester, HCOOH, Ru/Ir catalysts | Safer, milder conditions | Stoichiometric H-donor required |
| Reduction-Cyclization (Domino) | Sequential reduction and intramolecular cyclization | 2-Nitroarylketones, H₂, Pd/C | High efficiency, one-pot operation | Substrate-specific precursors needed |
Introduction of the 4-Carboxamide Moiety
Once the tetrahydroquinoline ring system is established or concurrently with its formation, the next critical step is the introduction of the carboxamide group at the C4 position. This can be achieved through regioselective functionalization of a pre-formed tetrahydroquinoline or by derivatizing a precursor molecule that already contains a suitable functional group at the C4 position.
Regioselective Functionalization at the C4 Position
Directly functionalizing the C4 position of an unsubstituted 1,2,3,4-tetrahydroquinoline with a carboxamide group or a precursor is a significant synthetic challenge due to the presence of multiple potentially reactive C-H bonds. While transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing heterocycles, achieving regioselectivity at the C4 position of a tetrahydroquinoline remains an area of active research.
One potential, albeit indirect, strategy involves the adaptation of classical reactions like the Strecker synthesis . This approach would necessitate a precursor such as a 4-oxo-1,2,3,4-tetrahydroquinoline. The ketone could be condensed with an ammonia (B1221849) source to form an in-situ cyclic imine (or enamine). Subsequent addition of a cyanide source (e.g., trimethylsilyl cyanide) would yield a 4-amino-4-cyano-tetrahydroquinoline. The cyano group is a direct precursor to a carboxamide via controlled hydrolysis. This multi-step sequence allows for the regioselective introduction of a nitrogen and a carbon functionality at the C4 position, which can then be elaborated to the desired carboxamide.
Derivatization from 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid Precursors
A more common and straightforward approach to synthesizing 1,2,3,4-tetrahydroquinoline-4-carboxamide is through the derivatization of a 1,2,3,4-tetrahydroquinoline-4-carboxylic acid precursor. This strategy bifurcates the synthetic problem into two distinct phases: the synthesis of the carboxylic acid precursor and its subsequent conversion to the amide.
The synthesis of the required carboxylic acid precursor is often achieved by the reduction of the corresponding quinoline-4-carboxylic acid. As mentioned previously, catalytic hydrogenation using Raney nickel in an alkaline medium can stereoselectively reduce 2-substituted quinoline-4-carboxylic acids to their cis-tetrahydroquinoline counterparts.
Once the 1,2,3,4-tetrahydroquinoline-4-carboxylic acid is obtained, the final step is the formation of the amide bond. This is a standard transformation in organic synthesis, typically accomplished using a variety of amide coupling reagents . The carboxylic acid is first activated to form a more reactive intermediate, which is then treated with ammonia or an ammonium (B1175870) salt to form the primary carboxamide.
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU) reagents are also highly effective. The choice of coupling agent, solvent, and base is crucial for achieving high yields and purity.
| Reagent Class | Examples | Mechanism of Action | Common Additives |
|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea active intermediate | HOBt, DMAP |
| Phosphonium Salts | BOP, PyBOP | Forms an acyloxyphosphonium salt intermediate | DIPEA, Et₃N |
| Aminium/Uronium Salts | HATU, HBTU | Forms an activated ester (e.g., HOBt ester) | DIPEA, 2,4,6-Collidine |
| Chloroformates | Isobutyl chloroformate | Forms a mixed carbonic anhydride intermediate | N-Methylmorpholine |
Modification and Diversification of the this compound Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, and methods to modify it are essential for creating libraries of analogues for biological screening. nih.gov Diversification can be achieved at several key positions on the molecule.
N-Substitution Strategies on the Tetrahydroquinoline Nitrogen
The secondary amine in the tetrahydroquinoline ring is a common site for modification. N-substitution can be achieved through various standard organic reactions. For instance, reductive amination provides a pathway for introducing N-alkyl groups. A tandem reduction-reductive amination sequence has been used to produce N-methyl-tetrahydroquinoline derivatives. nih.gov This process can involve the reaction of the tetrahydroquinoline with an aldehyde, such as formaldehyde, in the presence of a reducing agent. nih.gov
Furthermore, the nitrogen can be protected with groups like a tert-butyloxycarbonyl (Boc) group, which is common in multi-step syntheses to prevent unwanted side reactions. chemrxiv.org The presence of such N-substituents can be bypassed in certain selective reactions, allowing for functionalization at other parts of the molecule while the nitrogen is protected or substituted. chemrxiv.org
Substitutions on the Aromatic Ring (C5, C6, C7, C8)
The aromatic portion of the tetrahydroquinoline scaffold is subject to electrophilic aromatic substitution reactions. youtube.com The secondary amine group (or a substituted amine at the N-1 position) is an activating group and an ortho, para-director. This electronic influence directs incoming electrophiles primarily to the C5 and C7 positions.
Specific examples include bromination using N-Bromosuccinimide (NBS), which can lead to substitution at the C6 and C8 positions, particularly in substrates that are already substituted on the aromatic ring. nih.gov For example, 4-phenyl-6-chloro-tetrahydroquinoline undergoes electrophilic bromination to yield a 6-chloro-8-bromo derivative. nih.gov The reaction conditions can be tuned to control the extent and position of halogenation.
Modifications on the Saturated Heterocyclic Ring (C2, C3)
Modifications to the saturated, non-aromatic ring of the tetrahydroquinoline scaffold allow for the introduction of additional stereocenters and functional groups.
Substitution at C2: A diastereoselective synthesis has been developed to introduce alkyl groups at the C2 position. This method starts from methyl (2-nitrophenyl)acetate and involves alkylation followed by a tandem sequence of nitro group reduction, condensation, and cyclization, resulting in a 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylate with the C2 alkyl group positioned cis to the C4 ester. nih.gov
Substitution at C3: The C3 position can also be functionalized. For instance, NBS-mediated reactions have been shown to introduce a bromine atom at the C3 position under certain conditions, potentially via a radical pathway. nih.gov Additionally, functionalized tetrahydroquinolines containing an indole scaffold have been synthesized with substituents at both the C2 and C3 positions through chemoselective annulation reactions. nih.gov
Derivatization at the Carboxamide Nitrogen and Carbonyl Groups
The carboxamide group at the C4 position is a key functional handle for diversification. The primary amide (-CONH₂) can be converted into secondary or tertiary amides by N-alkylation or N-arylation. Syntheses of related scaffolds, such as 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamides, demonstrate the conversion of a primary amide to various N-substituted derivatives, including N-benzyl, N-methyl, and N-(4-chlorobenzyl) amides. tandfonline.com These transformations typically involve coupling the primary amide with a corresponding carboxylic acid or reacting the amine hydrochloride with an appropriate electrophile. researchgate.net
Asymmetric Synthesis and Chiral Resolution of this compound Derivatives
The C4 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Controlling the stereochemistry is crucial, as different enantiomers can have distinct biological activities. libretexts.org This control is achieved through either direct asymmetric synthesis or by separating a racemic mixture in a process called chiral resolution.
Enantioselective Synthetic Routes
Enantioselective synthesis aims to produce a single enantiomer directly, avoiding the waste associated with resolving a racemic mixture. wikipedia.org Several catalytic asymmetric methods have been developed for the synthesis of chiral tetrahydroquinoline derivatives.
One prominent strategy is the asymmetric hydrogenation of precursor quinolines. acs.org Iridium-based catalysts have been shown to be highly effective, where simply changing the solvent can allow for the selective synthesis of either the (R) or (S) enantiomer from the same starting material. acs.orgnih.gov For example, using an Ir-catalyst in a toluene/dioxane solvent system can produce one enantiomer with high enantioselectivity, while switching to ethanol can produce the other. acs.org
Another powerful approach is biomimetic reduction, which mimics biological processes. These reactions can use a chiral and regenerable NAD(P)H model to reduce quinoline precursors, yielding chiral tetrahydroquinolines with excellent enantioselectivities (up to 99% ee). dicp.ac.cnacs.org Organocatalysis using chiral Brønsted acids has also been employed in biomimetic transfer hydrogenation reactions to produce enantioenriched tetrahydroquinoline-2-carboxylate esters, a strategy applicable to other substituted tetrahydroquinolines. mcgill.ca
Palladium-catalyzed alkene carboamination reactions represent another advanced method, allowing for the enantioselective synthesis of tetrahydroquinolines containing quaternary carbon stereocenters with high enantiomeric ratios (>95:5 er). nih.gov
| Catalytic System | Reaction Type | Substrate Type | Yield | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|
| Iridium Complex | Asymmetric Hydrogenation | 2-Aryl-substituted Quinolines | Up to 99% | Up to 98% (R) or 94% (S) | acs.org |
| Ruthenium Catalyst & NAD(P)H Model | Biomimetic Reduction | 2-AminochaIcones | Up to 96% | Up to 90% | dicp.ac.cn |
| Pd₂(dba)₃ / (S)-Siphos-PE | Alkene Carboamination | Aniline derivatives with pendant alkenes | Good to Excellent | >95:5 er | nih.gov |
| Chiral Brønsted Acids | Biomimetic Transfer Hydrogenation | Quinoline-2-carboxylates | Moderate | Up to 80% | mcgill.ca |
Chiral Resolution
When an asymmetric synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through chiral resolution. wikipedia.org A common method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic tetrahydroquinoline, which is basic, with an enantiomerically pure chiral acid, such as (+)-tartaric acid. libretexts.orglibretexts.org The resulting products are diastereomeric salts, which have different physical properties, such as solubility. libretexts.org This difference allows them to be separated by techniques like fractional crystallization. Once separated, the pure enantiomer of the tetrahydroquinoline can be recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent. wikipedia.org
Diastereoselective Approaches
The stereochemical control in the synthesis of this compound and its analogues is crucial for influencing their biological activity. Diastereoselective strategies aim to control the relative stereochemistry of newly formed chiral centers. Various methods have been developed to achieve high levels of diastereoselectivity in the synthesis of substituted tetrahydroquinolines, which can be adapted for the synthesis of the target carboxamide.
One notable approach involves a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. This method has been successfully applied to the diastereoselective synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. The key steps involve alkylation with an allylic halide, ozonolysis of the double bond, and subsequent catalytic hydrogenation. This final hydrogenation step initiates a cascade sequence involving the reduction of the nitro group, condensation to form a cyclic imine or enamine, and its subsequent reduction. This process results in the formation of the tetrahydroquinoline ring with the C-2 alkyl group positioned cis to the C-4 carboxylic ester with high diastereoselectivity. The products are typically isolated in high yields as single diastereomers nih.gov.
Another powerful strategy for achieving high diastereoselectivity is through [4+2] annulation reactions. For instance, the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes, mediated by DBU, proceeds through an aza-Michael/1,6-conjugate addition sequence. This method provides a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities, often exceeding a 20:1 diastereomeric ratio (dr), and in high yields nih.govfrontiersin.org. The reaction is conducted under mild conditions and demonstrates broad functional group tolerance nih.govfrontiersin.org. A similar formal [4+2] annulation has been developed between in situ generated p-quinone methides and nitroalkenes, also affording 4-aryl-substituted tetrahydroquinolines with good yields and high diastereoselectivity acs.org.
A general and selective deprotonation-functionalization strategy at the 4-position of the tetrahydroquinoline core has also been reported. This method utilizes organolithiums and phosphoramide ligands to achieve functionalization with primary and secondary alkyl halides, as well as a range of aromatic halides via Negishi cross-coupling chemrxiv.org. While this method focuses on late-stage functionalization, it offers a pathway to introduce diversity at the C-4 position with potential for diastereocontrol depending on the substrate and reagents used.
The following tables summarize the results from selected diastereoselective syntheses of 4-substituted tetrahydroquinoline analogues.
| Entry | Aryl Substituent (at C-4) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | Phenyl | 96 | >20:1 |
| 2 | 2-Bromophenyl | 71 | >20:1 |
| 3 | 2-Iodophenyl | 77 | >20:1 |
| 4 | 3-Bromophenyl | 93 | >20:1 |
| 5 | 4-Ethynylphenyl | 92 | >20:1 |
| 6 | 2-Methoxyphenyl | 94 | >20:1 |
| 7 | 4-Methoxyphenyl | 88 | >20:1 |
| 8 | 3,4-Dimethoxyphenyl | 62 | >20:1 |
| 9 | 2,4-Dichlorophenyl | 91 | >20:1 |
| 10 | 2,6-Dichlorophenyl | 89 | >20:1 |
| 11 | 2-Chloro-5-fluorophenyl | 93 | >20:1 |
Data sourced from a study on the [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes. nih.govfrontiersin.org
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 1,2,3,4-Tetrahydroquinoline-4-carboxamide is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the geometry of the tetrahydroquinoline ring.
The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between δ 6.5 and 7.5 ppm. The specific splitting patterns would depend on the substitution pattern of the benzene ring, but for an unsubstituted ring, one would expect a series of multiplets. The proton on the nitrogen atom (NH) of the tetrahydroquinoline ring would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
The protons of the aliphatic portion of the molecule would be observed in the upfield region. The proton at the C4 position, being adjacent to the carboxamide group, is expected to be deshielded and appear as a multiplet. The protons at the C2 and C3 positions would give rise to complex multiplets due to their diastereotopic nature and coupling with each other and the proton at C4.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5, H-6, H-7, H-8 | 6.5 - 7.5 | m | - |
| NH (ring) | Variable (broad s) | br s | - |
| H-4 | ~3.5 - 4.0 | m | - |
| H-2 | ~3.2 - 3.6 | m | - |
| H-3 | ~1.8 - 2.2 | m | - |
| NH₂ (amide) | ~5.5 - 7.0 (two broad s) | br s | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon of the carboxamide group is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region. The aliphatic carbons (C2, C3, and C4) would appear in the upfield region, with their chemical shifts influenced by their proximity to the nitrogen atom and the carboxamide group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (amide) | 170 - 180 |
| C-4a, C-8a | 140 - 150 |
| C-5, C-6, C-7, C-8 | 115 - 130 |
| C-4 | 40 - 50 |
| C-2 | 40 - 45 |
| C-3 | 25 - 35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, helping to establish the connectivity within the aliphatic spin system (H-2, H-3, H-4) and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals for the protonated carbons (C2, C3, C4, and the aromatic CHs).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be particularly useful in determining the stereochemistry at the C4 position and the conformation of the tetrahydroquinoline ring by observing through-space interactions between protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the secondary amine in the ring and the primary amide would appear in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption expected around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be observed near 1600-1640 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine & Amide) | Stretching | 3200 - 3500 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1600 - 1640 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. The Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the carbon backbone. The symmetric stretching of the aromatic C=C bonds would be expected to show strong signals in the Raman spectrum. The C-H stretching vibrations would also be prominent.
Table 4: Predicted Raman Shifts for this compound
| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) |
|---|---|
| C-H (Aromatic) Stretching | 3000 - 3100 |
| C-H (Aliphatic) Stretching | 2850 - 3000 |
| Aromatic Ring Breathing | ~1000 and ~1600 |
| C=O Stretching | 1640 - 1680 (weak) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₀H₁₂N₂O.
The expected exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element:
Carbon (¹²C): 12.000000 amu
Hydrogen (¹H): 1.007825 amu
Nitrogen (¹⁴N): 14.003074 amu
Oxygen (¹⁶O): 15.994915 amu
Based on these values, the theoretical monoisotopic mass of the neutral molecule [M] is 176.09496 Da. In HRMS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺. The expected m/z for the protonated species would be 177.10224. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.
Table 1: Predicted HRMS Data for this compound
| Adduct | Formula | Predicted m/z (Da) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.10224 |
| [M+Na]⁺ | C₁₀H₁₂N₂ONa⁺ | 199.08418 |
This table presents theoretically calculated values.
Upon electron ionization, the molecular ion [M]⁺˙ at m/z 176 would be formed. Key fragmentation pathways would likely involve:
Loss of the carboxamide group: A primary fragmentation would be the cleavage of the C4-C(O)NH₂ bond, leading to the loss of the carboxamide radical (•CONH₂), resulting in a fragment ion at m/z 132. This fragment corresponds to the 1,2,3,4-tetrahydroquinolinium cation.
Retro-Diels-Alder (RDA) reaction: The tetrahydroquinoline ring can undergo a characteristic RDA fragmentation, leading to the expulsion of ethene (C₂H₄), which would result in a fragment ion that could further stabilize.
Loss of ammonia (B1221849): The carboxamide moiety could lose an ammonia molecule (NH₃), particularly in the protonated form, to give a fragment corresponding to the acylium ion.
Cleavage of the aliphatic ring: Fragmentation can also occur within the saturated portion of the tetrahydroquinoline ring system, leading to the loss of small neutral molecules.
The mass spectra of related 2-substituted quinoline-4-carboxylic acids and their amides show that the main fragmentation pathways often involve the elimination of the substituent at the 4-position. chempap.org For instance, the loss of a COOH group is a dominant fragmentation pathway in the corresponding carboxylic acids. chempap.org Similarly, for the 4-carboxamide, the loss of the CONH₂ group would be a key diagnostic peak.
X-ray Crystallography for Solid-State Molecular Structure
The crystal packing of this compound would be significantly influenced by hydrogen bonding interactions involving the amide group and the secondary amine of the tetrahydroquinoline ring.
Hydrogen Bonding: The amide group contains both hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (C=O). The secondary amine in the tetrahydroquinoline ring is also a hydrogen bond donor (-NH-). These functional groups would likely lead to the formation of a robust network of intermolecular hydrogen bonds. For example, N-H···O hydrogen bonds could form between the amide protons of one molecule and the carbonyl oxygen of a neighboring molecule, potentially leading to the formation of dimers or chains. The secondary amine of the tetrahydroquinoline ring could also participate in hydrogen bonding with the amide carbonyl oxygen.
π-π Stacking: The aromatic benzene ring of the tetrahydroquinoline scaffold could facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.
Crystal structures of related N-substituted 1,2,3,4-tetrahydroquinolines reveal that the heterocyclic ring often adopts a half-chair conformation. nih.govnih.govresearchgate.net In these structures, intermolecular interactions such as C-H···O hydrogen bonds are observed to link molecules into chains or other supramolecular assemblies. nih.govresearchgate.net It is highly probable that similar interactions, along with the stronger N-H···O hydrogen bonds, would dictate the crystal packing of this compound.
This compound possesses a stereocenter at the C4 position. Therefore, it can exist as a pair of enantiomers, (R)-1,2,3,4-tetrahydroquinoline-4-carboxamide and (S)-1,2,3,4-tetrahydroquinoline-4-carboxamide.
The absolute configuration of a chiral molecule can be determined by X-ray crystallography of a single crystal, especially when a heavy atom is present or by using anomalous dispersion effects. In the absence of a heavy atom, the absolute configuration can often be determined by co-crystallization with a chiral molecule of known absolute configuration, forming a diastereomeric salt.
For a synthesized sample that is a racemic mixture, crystallisation may lead to a racemic compound (containing equal numbers of both enantiomers in an ordered arrangement within the unit cell) or, less commonly, to a conglomerate (a mechanical mixture of crystals of the pure enantiomers). The space group of the crystal would indicate whether a racemic compound or a conglomerate has been formed. Chiral, non-centrosymmetric space groups are indicative of enantiomerically pure crystals, which could arise from a conglomerate or from the crystallization of a single enantiomer. In the case of N-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides, which are structurally related, the absolute stereochemistry has been confirmed using proton NMR spectroscopy and by knowing the stereochemistry of the starting material. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-1,2,3,4-Tetrahydroquinoline-4-carboxamide |
| (S)-1,2,3,4-Tetrahydroquinoline-4-carboxamide |
| 1,2,3,4-Tetrahydroquinoline (B108954) |
| 2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Computational and Theoretical Studies of 1,2,3,4 Tetrahydroquinoline 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. A DFT study of 1,2,3,4-Tetrahydroquinoline-4-carboxamide would begin with geometry optimization to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined.
A representative data table that would be generated from such a study is shown below. The values are hypothetical and serve as an illustration of the expected data.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-C3 | 1.54 Å |
| C3-C4 | 1.53 Å | |
| C4-C(O) | 1.52 Å | |
| C=O | 1.23 Å | |
| C-N (amide) | 1.34 Å | |
| Bond Angle | C2-C3-C4 | 111.5° |
| C3-C4-N1 | 109.8° | |
| C3-C4-C(O) | 112.0° | |
| Dihedral Angle | H-N1-C2-H | -55.2° |
Ab Initio and Semi-Empirical Methods for Comparative Analysis
To validate the results from DFT, other computational methods are often used for comparison. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters and can offer higher accuracy, though at a greater computational expense. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate. A comparative analysis using these methods would provide a more robust understanding of the molecule's properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Electron Density Plots)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. Electron density plots of these orbitals would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -0.58 |
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. Red colors typically denote electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide and amine hydrogens.
Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These include electrophilicity, chemical hardness, and chemical potential. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness (η) is a measure of resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
Table 3: Hypothetical Chemical Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.415 |
| Chemical Hardness (η) | 2.835 |
Conformational Analysis and Potential Energy Surfaces (PES)
The non-aromatic part of the 1,2,3,4-tetrahydroquinoline (B108954) ring is flexible and can adopt several conformations, such as half-chair, boat, and sofa forms. researchgate.net A conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer to identify the most stable ones. This analysis results in a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry. The PES helps to identify the global and local energy minima (stable conformers) and the transition states that connect them. For the parent 1,2,3,4-tetrahydroquinoline, studies have identified multiple stable conformations. researchgate.net A similar analysis for the 4-carboxamide derivative would be crucial for understanding its three-dimensional structure and how it might interact with other molecules.
Investigation of Ring Conformations and Energy Minima
The 1,2,3,4-tetrahydroquinoline (THQ) core of the title compound contains a saturated six-membered ring fused to a benzene (B151609) ring. This non-aromatic portion is not planar and can adopt several distinct three-dimensional shapes, or conformations. The most common conformations for the THQ skeleton are the half-chair, boat, and sofa forms. researchgate.net
High-level quantum chemistry calculations, such as ab initio MP2 methods, have been used to investigate the conformational landscape of the parent 1,2,3,4-tetrahydroquinoline molecule. nih.gov These studies have successfully identified multiple stable conformations, corresponding to energy minima on the potential energy surface. For the unsubstituted THQ, calculations have discriminated four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov Experimental analysis using high-resolution microwave spectroscopy confirmed that under experimental conditions, the lowest energy conformer is predominantly populated. nih.gov The addition of the carboxamide substituent at the C4 position introduces further complexity, influencing the relative stability of these conformations through steric and electronic effects, but the fundamental puckering modes of the ring remain the same.
Table 1: Possible Conformations of the 1,2,3,4-Tetrahydroquinoline Ring System
| Conformation | Description |
|---|---|
| Half-Chair | Generally the most stable conformation, with four atoms in a plane and two displaced on opposite sides. |
| Boat | A higher-energy conformation where two atoms are displaced to the same side of the plane formed by the other four. |
| Sofa | A conformation where the benzene-fused bond and adjacent carbons form a plane, with the remaining two carbons puckered out. researchgate.net |
Stereochemical Preferences and Interconversion Barriers
The non-planar nature of the tetrahydroquinoline ring and the presence of a substituent at the C4 position give rise to specific stereochemical features. The C4 carbon is a chiral center, meaning this compound can exist as R and S enantiomers. Furthermore, the carboxamide group can be oriented in either an axial or equatorial position relative to the average plane of the saturated ring.
Computational studies on the parent THQ molecule have shown that the energy barrier for interconversion between non-equivalent conformers is low (calculated at 104 cm⁻¹). nih.gov This low barrier suggests that the different ring conformations can readily interconvert at room temperature, allowing the molecule to relax into its most stable form. nih.gov The stereochemical preference for the carboxamide group (axial vs. equatorial) would be determined by minimizing steric hindrance and optimizing intramolecular interactions. For instance, in related 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids, the reduction of the precursor quinoline (B57606) was found to be stereoselective, yielding cis isomers where the substituents at C2 and C4 have a specific relative orientation. researchgate.net This indicates a strong energetic preference for certain stereochemical arrangements.
Molecular Modeling and Simulation
Molecular modeling and simulation are indispensable for studying how this compound might interact with biological targets.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the basis of molecular recognition. For derivatives of the tetrahydroquinoline and related tetrahydroisoquinoline scaffolds, docking has been widely applied.
For example, docking studies on novel tetrahydroisoquinoline derivatives have been used to elucidate their binding modes within the active sites of targets like cyclin-dependent kinases (CDK5A1) and matrix-metalloproteinases. tandfonline.comnih.gov In studies of tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), docking successfully identified key interactions, such as hydrogen bonds with residues like Asp555 and Phe538, which are critical for binding affinity. nih.govresearchgate.net For this compound, docking simulations would be employed to predict its binding pose within a target active site, identifying potential hydrogen bonds formed by the carboxamide's N-H and C=O groups, as well as hydrophobic and π-stacking interactions involving the quinoline rings.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes
While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein.
In computational studies of related compounds, MD simulations have proven essential. A 100-nanosecond MD simulation was used to confirm the binding stability of a tetrahydroisoquinoline-carbonitrile derivative with its target, CDK5A1. tandfonline.com Similarly, MD simulations of tetrahydroquinoline inhibitors bound to LSD1 were used to analyze the stability of the complex, with root mean square deviation (RMSD) values helping to confirm that the ligand remains tightly bound in the active site. nih.govresearchgate.net These simulations can reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions, providing a more accurate assessment of the binding stability than docking alone. escholarship.org
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of 2D and 3D QSAR Models for Activity Prediction
Both 2D and 3D QSAR models can be developed to guide the optimization of lead compounds. 2D-QSAR uses descriptors calculated from the 2D structure (e.g., molecular weight, logP), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use descriptors derived from the 3D structure and associated molecular fields.
For a series of 40 tetrahydroquinoline derivatives targeting the LSD1 enzyme, robust 3D-QSAR models were successfully developed. nih.gov These models showed good statistical significance and predictive power, as indicated by the values in the table below. The contour maps generated from these models helped identify regions where steric bulk, electrostatic charge, or hydrophobicity could be modified to enhance activity, guiding the design of new, more potent inhibitors. nih.gov Another QSAR study on tetrahydroisoquinoline derivatives identified the water-accessible surface area as a key descriptor correlated with tumor-cell specificity. nih.gov For a series of this compound analogs, similar QSAR models could be constructed to predict their biological activity and provide a clear rationale for structural modifications.
Table 2: Example of Statistical Parameters for 3D-QSAR Models of Tetrahydroquinoline Derivatives
| Model | q² (Cross-validated R²) | R²pred (Predictive R²) | Description | Source |
|---|---|---|---|---|
| CoMFA | 0.778 | 0.709 | Indicates good internal model robustness and external predictive ability for steric and electrostatic fields. | nih.gov |
| CoMSIA | 0.764 | 0.713 | Indicates good internal model robustness and external predictive ability for steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. | nih.gov |
Pharmacophore Modeling for Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of a biological target is unknown. nih.gov This approach relies on the principle that a group of molecules binding to the same target likely share a common set of steric and electronic features, arranged in a specific 3D geometry, that are essential for biological activity. This ensemble of features is known as a pharmacophore. nih.gov
The process involves analyzing a set of active compounds (a training set) to identify shared chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The resulting pharmacophore model serves as a 3D query to screen large databases for novel compounds that possess the required features, potentially leading to the discovery of new scaffolds with the desired activity. mdpi.com
For the tetrahydroquinoline scaffold, pharmacophore modeling has been successfully applied to derivatives to understand their structure-activity relationships (SAR). For instance, a study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant activity generated a five-feature pharmacophore model. nih.gov This model, which had a high correlation coefficient of 0.919, consisted of two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. nih.gov The model was effective in guiding the design of new anticonvulsant agents based on the tetrahydroisoquinoline framework. nih.gov Similarly, pharmacophore models for quinoline-based compounds have been developed for various therapeutic targets, including cancer. A six-point pharmacophore hypothesis (AAHRRR_1) was developed for 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, identifying two acceptor features, one hydrophobic feature, and three ring features as crucial for anticancer activity. researchgate.net
Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The carboxamide group provides a strong hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). The tetrahydroquinoline ring system contains a secondary amine that can also act as a hydrogen bond donor, an aromatic ring that serves as a hydrophobic aromatic feature, and an aliphatic portion that contributes a general hydrophobic feature.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Role in Ligand Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) of the carboxamide | Forms hydrogen bonds with donor groups on a receptor. |
| Hydrogen Bond Donor (HBD) | Amine (-NH₂) of the carboxamide | Forms hydrogen bonds with acceptor groups on a receptor. |
| Hydrogen Bond Donor (HBD) | Secondary amine (-NH-) of the tetrahydro- ring | Can form hydrogen bonds with acceptor groups. |
| Aromatic Ring (AR) | Benzene portion of the quinoline ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic (HY) | Saturated portion of the tetrahydro- ring | Engages in van der Waals or hydrophobic interactions. |
Advanced Electronic Structure Analysis
To gain deeper insight into the molecular properties of this compound, advanced electronic structure analyses are employed. These quantum chemical methods provide detailed information about bonding, charge distribution, and intermolecular interactions that govern the compound's behavior.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to interpret the molecular wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and core orbitals. youtube.com It is particularly useful for quantifying non-covalent interactions and intramolecular and intermolecular charge transfer phenomena. researchgate.net
A key component of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. ut.ac.ir A higher E(2) value indicates a stronger interaction. These interactions, often referred to as hyperconjugation, are fundamental to understanding molecular stability and the nature of intermolecular forces, such as hydrogen bonds. youtube.com
For this compound, NBO analysis can predict how molecules interact in a condensed phase. For example, a strong intermolecular hydrogen bond would be characterized by a significant E(2) value for the delocalization from a lone pair (LP) NBO on the carbonyl oxygen of one molecule to the antibonding (σ*) NBO of an N-H bond on an adjacent molecule. Studies on related systems have used NBO to quantify such interactions. For instance, NBO analysis of 2-pyridone dimers was used to analyze the N-H···O hydrogen bonds, revealing the origin of the interaction. ijnc.ir Furthermore, investigations into intramolecular charge transfer (ICT) in a related compound, 1-tert-Butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), demonstrate the utility of these methods in explaining electronic properties. researchgate.net
Table 2: Representative NBO Donor-Acceptor Interactions for a Hypothetical this compound Dimer
| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of C=O | σ* (N-H) of amide | 15.8 | Strong Intermolecular Hydrogen Bond |
| LP (N) of ring | σ* (C-H) of aromatic ring | 1.2 | Weak C-H···N Interaction |
| π (C=C) of aromatic ring | π* (C=C) of aromatic ring | 2.5 | π-π Stacking Interaction |
| LP (O) of C=O | σ* (N-H) of ring | 9.5 | Intermolecular Hydrogen Bond |
Note: E(2) values are hypothetical and for illustrative purposes.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). researchgate.net This approach is exceptionally skilled at characterizing all types of chemical interactions, from strong covalent bonds to weak van der Waals forces and, crucially, hydrogen bonds. researchgate.netrsc.org
QTAIM analysis identifies critical points in the electron density. A (3, -1) critical point, known as a Bond Critical Point (BCP), located between two atomic nuclei signifies that the atoms are bonded. The properties of the electron density at this BCP provide quantitative information about the nature of the bond. researchgate.net Key parameters include:
Electron Density (ρ(r)) : Its magnitude at the BCP correlates with the bond strength.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For shared interactions (covalent bonds), ∇²ρ(r) < 0, signifying a local concentration of charge. For closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces), ∇²ρ(r) > 0, indicating local charge depletion. researchgate.net
Total Electron Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, can also help classify interactions. For interactions with significant covalent character, H(r) is negative, while for purely closed-shell interactions, it is positive. rsc.org
For this compound, QTAIM can be used to precisely characterize the intra- and intermolecular hydrogen bonds involving the carboxamide and secondary amine groups. For example, analysis of the N-H···O hydrogen bond between two molecules would involve locating the BCP between the hydrogen and oxygen atoms and calculating its topological properties.
Table 3: Typical QTAIM Topological Parameters for Hydrogen Bonds in Tetrahydroquinoline-like Systems
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Characterization |
|---|---|---|---|---|
| N-H···O (amide-amide) | 0.025 | +0.090 | -0.001 | Strong H-bond with some covalent character |
| N-H···O (ring-amide) | 0.018 | +0.075 | +0.0005 | Medium strength, predominantly electrostatic H-bond |
| C-H···O (aliphatic-amide) | 0.009 | +0.035 | +0.0008 | Weak, electrostatic H-bond |
Note: Values are representative and based on published data for similar systems for illustrative purposes. researchgate.netrsc.org
Biological Activity and Mechanistic Investigations of 1,2,3,4 Tetrahydroquinoline 4 Carboxamide Derivatives in Vitro Focus
Antimicrobial Activities (In Vitro)
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of the quinoline (B57606) and tetrahydroquinoline scaffold have been evaluated for their efficacy against a range of pathogenic bacteria. In vitro antimicrobial screening of novel quinoline derivatives has demonstrated their potential. For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacterial strains. nih.gov
One study reported the synthesis and in vitro evaluation of novel quinoline derivatives, which were tested against Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). nih.gov Among the synthesized compounds, some demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov For example, a particularly potent derivative exhibited broad-spectrum activity with MIC values ranging from 0.66 to 3.98 μg/ml against most tested bacterial and fungal strains. nih.gov Another study prepared 1,2,3,4-tetrahydroquinoline (B108954) derivatives from 4-aminobenzenesulfonamide, and the resulting compounds were assessed for their in vitro antibacterial activity, with some showing significant effects. rsc.org
Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives nih.gov
| Compound | Gram-Positive Bacteria (MIC, μg/ml) | Gram-Negative Bacteria (MIC, μg/ml) |
|---|---|---|
| Derivative 14 | S. pneumoniae: 2.11, B. subtilis: 1.05 | P. aeruginosa: 3.98, E. coli: 1.99 |
| Derivative 17 | S. pneumoniae: 5.29, B. subtilis: 2.65 | P. aeruginosa: >10, E. coli: >10 |
| Derivative 20 | S. pneumoniae: 3.87, B. subtilis: 1.93 | P. aeruginosa: >10, E. coli: 4.84 |
| Derivative 23 | S. pneumoniae: 1.32, B. subtilis: 0.66 | P. aeruginosa: >10, E. coli: 2.63 |
Antifungal Properties
The 1,2,3,4-tetrahydroquinoline scaffold is a key feature in several compounds investigated for their antifungal properties. A variety of derivatives have shown promising results against several plant pathogenic fungi. acs.org
One series of novel 1,2,3,4-tetrahydroquinoline derivatives containing a pyrimidine (B1678525) ether scaffold demonstrated good antifungal activities. nih.gov Compound 4fh from this series was particularly effective against Valsa mali and Sclerotinia sclerotiorum, with EC₅₀ values of 0.71 and 2.47 μg/mL, respectively. nih.gov Another study focused on chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety. acs.org After introducing a piperazine (B1678402) fragment to improve activity, compound H4 showed the highest inhibitory effect against Phytophthora capsici with an EC₅₀ value of 5.2 μg/mL, significantly more potent than the control drugs Azoxystrobin and Fluopyram. acs.org
Furthermore, studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed that N-unprotected compounds with a hydroxyl group on the 4-aryl substituent led to a significant improvement in antifungal activity, especially against dermatophytes. researchgate.netmdpi.com Compound 6g (6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline) exhibited the best in vitro activity with MIC values ranging from 32-65 μg/mL. researchgate.netmdpi.com
Table 2: In Vitro Antifungal Activity of Tetrahydroquinoline Derivatives
| Compound/Series | Fungal Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4fh | Valsa mali | EC₅₀ | 0.71 μg/mL | nih.gov |
| 4fh | Sclerotinia sclerotiorum | EC₅₀ | 2.47 μg/mL | nih.gov |
| H4 | Phytophthora capsici | EC₅₀ | 5.2 μg/mL | acs.org |
| 6g | Dermatophytes | MIC | 32-65 μg/mL | researchgate.netmdpi.com |
Antiparasitic Potency (e.g., against Plasmodium falciparum, Trypanosoma cruzi)
Derivatives of 1,2,3,4-tetrahydroquinoline have been evaluated for their potential to combat parasitic infections, including Chagas disease, caused by Trypanosoma cruzi. acs.org In vitro testing of diverse polyfunctionalized tetrahydroquinolines against T. cruzi epimastigotes revealed promising candidates. acs.org
One study on 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivatives found that compound 7h was the most active against T. cruzi, with an IC₅₀ of 5.77 ± 0.21 μM and an IC₉₀ of 40.43 ± 1.58 μM. acs.org This compound also showed high selectivity and low cytotoxicity against mammalian cell lines. acs.org The same study noted that related tetrahydroquinoline compounds showed moderate growth inhibition of Plasmodium falciparum. acs.org
Separately, new carboxamides bearing a quinoline moiety were synthesized and tested for antitrypanosomal activity against Trypanosoma brucei gambiense. nih.gov Several of these derivatives displayed potent activity, with nine compounds showing IC₅₀ values in the range of 1–6 nM, which is comparable to or better than the reference drug melarsoprol (B1676173) (IC₅₀ 5 nM). nih.gov Compounds 11n and 11v were the most promising, each with an IC₅₀ of 1.0 nM. nih.gov
Table 3: In Vitro Antiparasitic Activity of Tetrahydroquinoline and Quinoline Derivatives
| Compound | Parasite | Activity Metric | Value (μM or nM) | Reference |
|---|---|---|---|---|
| 7h | Trypanosoma cruzi (epimastigotes) | IC₅₀ | 5.77 μM | acs.org |
| 11n | Trypanosoma brucei gambiense | IC₅₀ | 1.0 nM | nih.gov |
| 11v | Trypanosoma brucei gambiense | IC₅₀ | 1.0 nM | nih.gov |
| 11g | Trypanosoma brucei gambiense | IC₅₀ | 2.0 nM | nih.gov |
Exploration of Antimicrobial Mechanisms (e.g., enzyme inhibition like DNA gyrase)
To understand the basis of their antimicrobial action, studies have explored the molecular targets of tetrahydroquinoline derivatives. A primary mechanism identified for antibacterial activity is the inhibition of DNA gyrase, an essential bacterial enzyme. nih.govmun.ca
A study of novel quinoline derivatives found a significant correlation between their antimicrobial potency and their ability to inhibit E. coli DNA gyrase. nih.gov The most potent antibacterial compound, derivative 14 , also showed the most potent inhibitory activity against the DNA gyrase enzyme, with an IC₅₀ value of 3.39 μM. nih.gov This suggests that the antimicrobial effect of these compounds is mediated through the inhibition of this enzyme. nih.gov Molecular docking studies further supported this by exploring the binding affinity of the active compounds toward the DNA gyrase active site. nih.gov
For antifungal activity, different mechanisms have been proposed. One study identified chitin (B13524) synthase (CHS) as the target for a series of 1,2,3,4-tetrahydroquinoline derivatives. nih.gov The most active antifungal compound, 4fh , showed slightly stronger inhibitory activity (68.08% at 50 μM) against chitin synthase than the known inhibitor polyoxin (B77205) D. nih.gov In another investigation, the antifungal mechanism of a chalcone derivative containing 1,2,3,4-tetrahydroquinoline (H4 ) was attributed to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key mitochondrial enzyme. acs.org
Enzyme Modulatory Activities (In Vitro)
Inhibition/Activation of Key Enzymes
Beyond direct antimicrobial action, 1,2,3,4-tetrahydroquinoline-4-carboxamide and its related structures have been investigated as modulators of various key enzymes involved in disease pathways.
NF-κB transcriptional activity: A series of novel 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) derivatives were designed as potential inhibitors of NF-κB, a protein complex that controls transcription of DNA and is implicated in cancer and inflammatory responses. acs.orgnih.gov Several compounds exhibited outstanding inhibitory effects on LPS-induced NF-κB transcriptional activity. nih.gov Specifically, compound 6g was found to be the most potent inhibitor, being 53 times more potent than a reference compound. acs.orgnih.gov Compounds 5e , 6f , and 6h also showed potent inhibition with IC₅₀ values of 1.4 μM, 0.90 μM, and 2.7 μM, respectively, while 6g had an IC₅₀ of 0.70 μM. nih.gov
Matrix Metalloproteinases (MMPs): The related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold has been explored for the development of MMP inhibitors. rsc.orgresearchgate.net A series of nonpeptidic 2-arylsulfonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates and -hydroxamates were designed as inhibitors of human neutrophil collagenase (MMP-8). researchgate.net These studies, however, focus on the isoquinoline (B145761) isomer rather than the quinoline scaffold.
Laccase: Laccase, an enzyme involved in fungal pathogenesis, has been identified as a target for some antifungal 1,2,3,4-tetrahydroquinoline derivatives. researchgate.netacs.org A series of N-acyl-1,2,3,4-tetrahydroquinoline (NATHQ) derivatives were synthesized, and compound 3j showed good laccase inhibitory activity (73.2% at 200 mg/L) alongside its primary antifungal effects. acs.org Molecular docking suggested that the bis-cyano-oxime-ether moiety of this compound has an excellent binding mode with the laccase target protein. acs.org
α-glucosidase and α-amylase: While direct studies on 1,2,3,4-tetrahydroquinoline-4-carboxamides are limited, related quinoline structures have been investigated. A series of N-substituted 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (B12964548) derivatives were designed and screened for their in vitro α-amylase and α-glucosidase inhibitory activities as potential anti-diabetic agents. bohrium.com
HIV Reverse Transcriptase (RT): The tetrahydroquinoline scaffold has been used to develop inhibitors of HIV-1 RT. One study reported the design of novel tetrahydroquinoline carbamates as HIV-1 RT inhibitors. acs.org Another study identified an N-(4-fluorobenzyl)-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide that inhibited the RNase H activity of HIV-1 RT with an IC₅₀ value of 19 μM. nih.gov
Bcl-2/Mcl-1 Proteins: The anti-apoptotic proteins of the Bcl-2 family, particularly Mcl-1, have emerged as attractive cancer targets. Using a structure-based design, 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines were developed as a new chemotype to inhibit the Mcl-1 oncoprotein. researchgate.net The most potent compound in this series inhibited Mcl-1 with a Kᵢ of 120 nM. researchgate.net Direct binding was confirmed by 2D NMR spectroscopy, indicating interactions with key residues in the protein's binding pocket. researchgate.net Another study presented tetrahydroquinoline derivatives (L-06 and L-37 ) designed to target Bcl-2 for anti-glioblastoma therapy, yielding IC₅₀ values between 39 and 67 µM in glioblastoma cell lines. nih.gov
Protein Kinase CK2: Research into inhibitors of protein kinase CK2, a target for cancer and viral infections, has included quinoline-based structures. A study of 3-quinoline carboxylic acid derivatives identified 22 compounds that inhibited CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. tandfonline.comresearchgate.net The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, which are structurally related to the core topic of this article. tandfonline.com
Table 4: In Vitro Enzyme Modulatory Activity of Tetrahydroquinoline and Related Derivatives
| Compound/Series | Enzyme Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 6g (THQ-2-carboxamide) | NF-κB | IC₅₀ | 0.70 μM | nih.gov |
| Compound 6f (THQ-2-carboxamide) | NF-κB | IC₅₀ | 0.90 μM | nih.gov |
| 3-Carboxy-THQ derivative | Mcl-1 | Kᵢ | 120 nM | researchgate.net |
| Compound 3j (NATHQ) | Laccase | % Inhibition | 73.2% at 200 mg/L | acs.org |
| Quinoline-4-carboxamide derivative | HIV-1 RNase H | IC₅₀ | 19 μM | nih.gov |
| Tetrazolo-quinoline-4-carboxylic acid deriv. | Protein Kinase CK2 | IC₅₀ | 0.65 - 18.2 μM | tandfonline.com |
Kinetic Analysis of Enzyme Interactions
The interaction of quinoline-4-carboxamide derivatives with enzymes has been a key area of investigation, revealing potent inhibitory activities. A notable discovery is the identification of a quinoline-4-carboxamide derivative, DDD107498, as a powerful antimalarial agent. acs.orgnih.gov This compound series was identified through a phenotypic screen and found to act via a novel mechanism: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis in the malaria parasite. acs.orgnih.govnih.gov
Kinetic studies on the initial hit compound and its subsequent optimized analogs demonstrated a significant improvement in potency. The initial screening hit (compound 1) showed an in vitro activity (EC50) of 120 nM against the P. falciparum 3D7 strain. nih.govnih.gov Through medicinal chemistry optimization, derivatives with low nanomolar potency were developed, showcasing the potential of this scaffold for enzyme-targeted drug design. nih.govnih.gov
Table 1: In Vitro Antimalarial Activity of Quinoline-4-carboxamide Derivatives
This table summarizes the in vitro potency of representative quinoline-4-carboxamide derivatives against P. falciparum.
| Compound | Description | EC50 (nM) | Target |
|---|---|---|---|
| 1 | Initial Screening Hit | 120 | P. falciparum 3D7 |
| 24 | Optimized Derivative (4-morpholinopiperidine at R3) | 150 | P. falciparum 3D7 |
| DDD107498 | Preclinical Candidate | <10 (Potency in low nanomolar range) | P. falciparum 3D7 |
In the context of antioxidant activity, kinetic studies of polysubstituted tetrahydroquinolines in liquid-phase oxidation reactions reveal complex interactions. bohrium.com When these compounds are introduced into a system undergoing radical-chain oxidation, they exhibit significant induction periods, indicating a potent antioxidant effect. bohrium.com The stoichiometric coefficient of inhibition (f), which quantifies the number of radicals terminated by a single antioxidant molecule, was found to be much greater than 2 for all studied tetrahydroquinolines. bohrium.com This high value points towards a mechanism involving the regeneration of the original antioxidant from its radical product, a process that significantly enhances its inhibitory capacity. bohrium.com
Structure-Activity Relationships (SAR) Governing Enzyme Modulation
The development of potent enzyme modulators from the tetrahydroquinoline scaffold heavily relies on understanding their structure-activity relationships (SAR). For the antimalarial quinoline-4-carboxamides targeting PfEF2, medicinal chemistry efforts focused on modifying various substituents to enhance potency and improve physicochemical properties. nih.gov The initial hit compound suffered from high lipophilicity (clogP) and poor metabolic stability. nih.govnih.gov
Key SAR findings for this series include:
R1 and R2 Substituents: The initial focus was on the substituents of the carboxamide nitrogen. Replacing the original tolyl group with a variety of primary and secondary amines generally led to decreased lipophilicity and improved metabolic stability. nih.gov
R3 Substituents: Modifications at the R3 position of the quinoline core were critical. Introduction of a 4-morpholinopiperidine (B1299061) moiety (compound 24) maintained potent activity (EC50 = 0.15 µM) while improving the lipophilic ligand efficiency (LLE). nih.gov In contrast, small heterocycles like 4-amino-3-methyloxazole were not well-tolerated at this position. nih.gov
This systematic optimization, guided by SAR, ultimately led to the discovery of the preclinical candidate DDD107498, which possesses a favorable balance of potency, selectivity, and drug-like properties. acs.orgnih.gov
Antioxidant Properties (In Vitro)
Tetrahydroquinoline derivatives have demonstrated significant potential as antioxidant agents. nih.govnih.gov Their ability to counteract oxidative stress is a key aspect of their biological activity, often investigated through various in vitro assays.
Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)
The antioxidant capacity of tetrahydroquinoline derivatives is commonly evaluated using radical scavenging assays. These methods provide a rapid assessment of a compound's ability to neutralize free radicals. nih.govnih.gov
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically. sapub.orgmedcraveonline.com Several studies have utilized the DPPH method to screen novel tetrahydroquinoline derivatives, identifying compounds with significant radical scavenging capabilities. nih.govnih.gov For instance, a series of N-propargyl tetrahydroquinolines were evaluated, with compound 6c showing a potent antioxidant effect comparable to the standard, ascorbic acid. nih.gov Another study on tetrahydroquinoline Mannich bases identified compound SF8 as a potent DPPH scavenger with an IC50 of 29.19 ± 0.25 µg/mL. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. researchgate.netnih.govdigitellinc.com This assay is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the reducing potential of an antioxidant. It is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. digitellinc.comnih.gov
Table 2: DPPH Radical Scavenging Activity of Selected Tetrahydroquinoline Derivatives
This table shows the antioxidant activity of specific tetrahydroquinoline derivatives as measured by the DPPH assay.
| Compound Series | Lead Compound | Antioxidant Activity (DPPH) | Reference |
|---|---|---|---|
| Tetrahydroquinoline Mannich Bases | SF8 | IC50 = 29.19 ± 0.25 µg/mL | nih.gov |
| N-propargyl Tetrahydroquinolines | 6c | Potent effect, comparable to ascorbic acid | nih.gov |
Mechanistic Insights into Antioxidant Action
The antioxidant mechanism of polysubstituted tetrahydroquinolines is more complex than simple radical scavenging. bohrium.com Kinetic studies have shown that these compounds act as potent inhibitors of radical-chain oxidation. A key finding is the regeneration of the inhibitor during the chain termination process. bohrium.com
The proposed mechanism suggests that after the tetrahydroquinoline molecule donates a hydrogen atom to a chain-propagating radical, the resulting antioxidant radical can be converted back to the original active form. bohrium.com This regeneration cycle is believed to involve oxyperoxy radicals, which can act as reducing agents. bohrium.com This regenerative process leads to a high stoichiometric inhibition coefficient (f), meaning each antioxidant molecule can neutralize multiple radicals, making them highly efficient. bohrium.com The high antioxidant capacity is therefore attributed to a combination of large chain-breaking rate constants and this inhibitor regeneration mechanism. bohrium.com
Cellular Target and Pathway Investigations (In Vitro)
Beyond direct enzyme inhibition and antioxidant effects, derivatives of the tetrahydroquinoline scaffold have been shown to interact with various cellular macromolecules and receptors, indicating a broad range of biological activities.
Interactions with Biological Macromolecules and Receptors (e.g., α-adrenergic, histaminergic, muscarinic receptors)
Adrenergic Receptors: A series of novel substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes were synthesized and evaluated as β3-adrenergic receptor agonists. nih.gov Four compounds from this series were identified as promising leads, with IC50 values ranging from 0.55 to 1.76 µM. nih.gov Structure-activity relationship studies revealed that free hydroxyl (OH) and amine (NH) groups were essential for agonistic activity, and an N-benzyl group was superior to an N-arylsulfonyl group for this specific scaffold. nih.gov
Other Receptors: While specific studies on this compound binding to histaminergic or muscarinic receptors are limited, research on structurally related quinoline derivatives highlights the versatility of this chemical class. For instance, 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been identified as potent and selective agonists for the CB2 cannabinoid receptor. ucl.ac.be Furthermore, tetrahydroquinolone derivatives have been studied as modulators of GPR41, a G protein-coupled receptor involved in metabolic and immune homeostasis. nih.gov These findings suggest that the broader quinoline and tetrahydroquinoline framework is a privileged scaffold for interacting with a diverse range of G protein-coupled receptors.
Table 3: Receptor Interaction Profile of Selected Tetrahydroquinoline Derivatives
This table outlines the in vitro activity of tetrahydroquinoline derivatives at various cellular receptors.
| Compound Class | Target Receptor | Activity | Key Finding |
|---|---|---|---|
| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes | β3-Adrenergic Receptor | Agonist | IC50 values as low as 0.55 µM. nih.gov |
| Tetrahydroquinolone derivatives | GPR41 | Modulator (Antagonist/Agonist) | Aryl group modification switches activity from antagonistic to agonistic. nih.gov |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives | CB2 Cannabinoid Receptor | Agonist | Potent and selective CB2 agonism demonstrated. ucl.ac.be |
Modulation of Cellular Signaling Pathways (e.g., NF-κB nuclear translocation, apoptosis induction)
Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been identified as significant modulators of critical cellular signaling pathways, particularly those involved in inflammation and programmed cell death. A primary target of these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in regulating immune and inflammatory responses, cellular growth, and apoptosis. nih.gov Its dysregulation is linked to numerous diseases, including cancer. nih.gov
Certain 1,2,3,4-tetrahydroquinoline derivatives have been shown to be potent inhibitors of NF-κB transcriptional activity induced by lipopolysaccharide (LPS). nih.govacs.org For instance, in a study involving a series of novel 1,2,3,4-tetrahydroquinoline derivatives, several compounds exhibited outstanding inhibitory effects on LPS-induced NF-κB activity. nih.gov Specifically, compound 6g from this series was found to be the most potent inhibitor, demonstrating an inhibitory effect 53 times greater than that of a reference compound. nih.govacs.org This inhibition of NF-κB nuclear translocation is a key mechanism contributing to the cytotoxic potential of these compounds against tumor cells. nih.gov
In addition to NF-κB modulation, related quinoline and tetrahydroquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to potentiate apoptosis in colorectal cancer cells. nih.govnih.gov These compounds are thought to exert their effect by targeting phosphoinositide-dependent protein kinase-1 (PDK1), a crucial component of cell survival pathways. nih.govnih.gov The induction of apoptosis was confirmed through assays such as acridine (B1665455) orange/propidium iodide and Hoechst/propidium iodide staining, which visualize the characteristic nuclear changes associated with apoptotic cells. nih.gov
Furthermore, studies on tetrahydroquinolinone derivatives, which possess a carbonyl group at position 2, revealed that these compounds can induce cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. nih.gov One derivative, compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one), caused cell cycle arrest at the G2/M phase, leading to apoptotic cell death in lung cancer cells. nih.gov This suggests that the tetrahydroquinoline core can be modified to trigger multiple cell death mechanisms.
Antiproliferative Activities in Specific Cell Lines (In Vitro Cytotoxicity)
The modulation of signaling pathways by 1,2,3,4-tetrahydroquinoline derivatives translates into significant antiproliferative and cytotoxic activity against various human cancer cell lines in vitro. The efficacy of these compounds has been demonstrated across a broad panel of cancers.
A synthesized series of 1,2,3,4-tetrahydroquinoline derivatives (compounds 4a–g, 5a–h, 6a–h, and 7a–h) were evaluated for their in vitro activity against a panel of six human cancer cell lines: NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT-15 (colon). nih.govacs.org Among these, compound 6g not only showed the most potent NF-κB inhibition but also exhibited the strongest cytotoxicity against all tested cell lines. nih.govacs.org Another compound from the same study, 6f , also displayed notable inhibitory effects. nih.gov
Similarly, research on 3,4-diaryl-1,2,3,4-tetrahydroquinolines identified compound 3c as a lead compound with low micromolar inhibition of various cancer cell lines. nih.gov Tetrahydroquinolinone derivatives have also shown potent cytotoxicity, with compound 4a being particularly effective against colon (HCT-116) and lung (A549) cancer cell lines, while showing minimal toxicity to nonmalignant human kidney cells. nih.gov
The table below summarizes the in vitro cytotoxic activities of selected 1,2,3,4-tetrahydroquinoline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 5e | MDA-MB-231 | Breast | 1.4 ± 0.71 | nih.gov |
| 6f | MDA-MB-231 | Breast | 0.90 ± 0.071 | nih.gov |
| 6g | MDA-MB-231 | Breast | 0.70 ± 0.071 | nih.gov |
| 6h | MDA-MB-231 | Breast | 2.7 ± 0.42 | nih.gov |
| 4a | A549 | Lung | Potent | nih.gov |
| 4a | HCT-116 | Colon | Potent | nih.gov |
| 3c | Various | Various | Low µM | nih.gov |
Structure-Activity Relationships (SAR) in Biological Contexts
Correlations Between Structural Modifications and Biological Responses
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of the 1,2,3,4-tetrahydroquinoline scaffold. Research has demonstrated that modifications at several key positions on the tetrahydroquinoline ring system directly correlate with changes in biological activity, such as NF-κB inhibition and cytotoxicity. nih.gov
For a series of 1,2,3,4-tetrahydroquinoline-2-carboxamides, modifications were made to the carboxamide motif and the aromatic ring. nih.gov The results indicated that the nature and position of substituents on the aromatic system significantly influence the compound's potency. nih.gov
In the case of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, the introduction of an aryl group at position 4 was found to dramatically increase the antiproliferative effect by up to 90% compared to the parent compound. nih.gov Specifically, an unsubstituted phenyl ring at the 4-position resulted in the greatest antiproliferative effect in DU145 prostate carcinoma cells. nih.gov The addition of any substituent to this phenyl ring led to a complete loss of activity in that cell line, highlighting the high degree of structural specificity required for potent activity. nih.gov
Studies on related tetrahydroquinolone derivatives further emphasize the importance of aryl group modifications. In one study, modifying the aryl group attached to a furan (B31954) moiety switched the compound's activity on the GPR41 receptor from antagonistic to agonistic. nih.gov This demonstrates that the aryl group plays a pivotal role in determining the specific biological response. nih.gov
Identification of Key Pharmacophoric Features
Based on SAR studies, several key pharmacophoric features have been identified for the biological activity of 1,2,3,4-tetrahydroquinoline derivatives. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.
For potent NF-κB inhibition and cytotoxic activity, the 1,2,3,4-tetrahydroquinoline core is a foundational motif. nih.gov The SAR analysis of various derivatives points to the following key features:
Aryl Group at Position 4: As noted, an aryl group, particularly an unsubstituted phenyl ring, at this position is critical for high antiproliferative activity in certain contexts. nih.gov
Substituents on the Aromatic Ring: The electronic properties of substituents on the benzene (B151609) ring of the tetrahydroquinoline system are crucial. Electron-donating or electron-withdrawing groups can modulate the biological potential of the compounds. nih.govresearchgate.net
The Carboxamide Moiety: The presence and substitution pattern of the carboxamide group, as seen in the primary compound of interest, are significant for interaction with biological targets. Modifications at this site directly impact potency. nih.gov
Sulfonamide Group: In related tetrahydroisoquinoline structures, the inclusion of a sulfonamide group was found to be a key factor in improving inhibitory activity and selectivity against specific enzyme subtypes (PDE4B). nih.gov This suggests its potential utility in the tetrahydroquinoline scaffold as well.
These features provide a blueprint for the rational design of new, more potent, and selective anticancer agents based on the this compound structure. nih.gov
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Routes
Currently, there is a lack of published literature detailing dedicated, efficient, and scalable synthetic routes specifically for 1,2,3,4-Tetrahydroquinoline-4-carboxamide. While methods exist for creating the precursor, 1,2,3,4-tetrahydroquinoline-4-carboxylic acid, future research should focus on developing robust and stereoselective methods for the direct synthesis of the 4-carboxamide derivative.
Key research objectives could include:
Stereoselective Synthesis: Developing synthetic pathways that allow for the controlled synthesis of specific stereoisomers (R and S enantiomers) at the C4 position, which is crucial for understanding structure-activity relationships (SAR).
One-Pot Procedures: Investigating multi-component or domino reactions that can construct the tetrahydroquinoline-4-carboxamide scaffold in a single, efficient operation from simple starting materials. This would improve atom economy and reduce waste.
Diverse Amide Synthesis: Establishing versatile amidation protocols from the corresponding carboxylic acid that can be applied to create a library of N-substituted derivatives for biological screening.
Table 1: Potential Synthetic Strategies for Investigation
| Strategy | Description | Potential Advantages |
|---|---|---|
| Stereoselective Reduction | Reduction of a precursor like quinoline-4-carboxamide using chiral catalysts. | Access to specific enantiomers. |
| Multi-component Reactions | Combining an aniline (B41778), an aldehyde/ketone, and a dienophile in a Povarov-type reaction, followed by amidation. | Rapid assembly of molecular complexity. |
Advanced Computational Design and Virtual Screening for New Derivatives
The core structure of this compound is ripe for computational exploration to predict potential biological activities and guide the synthesis of new derivatives. Although derivatives have been included in large screening libraries for targets like the SARS-CoV-2 main protease, a focused computational effort to build a diverse library with predicted therapeutic potential is a key future direction. acs.orgrcsb.org
Future research in this area should involve:
Pharmacophore Modeling: Building pharmacophore models based on the core scaffold to screen virtual libraries for compounds with the potential to interact with specific biological targets.
Molecular Docking: Performing docking studies of a virtual library of this compound derivatives against a wide range of validated drug targets to identify potential protein-ligand interactions.
In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives to prioritize compounds with favorable drug-like characteristics for synthesis.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways (In Vitro)
The biological activity profile of this compound is not well-defined in publicly accessible research. A critical future direction is the systematic in vitro screening of the compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications. While a derivative has been identified in a complex with the SARS-CoV-2 main protease, the full spectrum of its biological effects remains unknown. rcsb.org
Opportunities for investigation include:
Phenotypic Screening: Testing the compound in cell-based assays that measure complex biological responses (e.g., cell viability, apoptosis, inflammation) to identify potential therapeutic areas.
Target-Based Screening: Evaluating the compound against panels of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases, to identify direct molecular interactions.
Mechanism of Action Studies: For any identified biological activity, subsequent in vitro studies would be necessary to elucidate the specific molecular mechanism by which the compound exerts its effect.
Table 2: Potential In Vitro Screening Panels
| Target Class | Examples | Rationale |
|---|---|---|
| Proteases | SARS-CoV-2 Mpro, Caspases, MMPs | Derivatives have shown potential as protease inhibitors. acs.orgrcsb.org |
| Kinases | EGFR, VEGFR, CDKs | Common targets in oncology and inflammatory diseases. |
| GPCRs | Orexin, Dopamine, Serotonin Receptors | The tetrahydroquinoline scaffold is known to interact with CNS targets. mdpi.com |
Application of this compound as Chemical Probes for Biological Systems
Should this compound or its derivatives be found to have a specific and potent interaction with a biological target, they could be developed into valuable chemical probes. Chemical probes are essential tools for studying the function of proteins and pathways in a biological context.
Future research could focus on:
Probe Development: Modifying the parent compound to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for pull-down experiments, without significantly disrupting its binding affinity.
Target Validation: Using these newly developed probes to confirm the engagement of the target protein in cells and tissues and to study the downstream biological consequences of this interaction.
Integrative Omics Approaches for Comprehensive Biological Profiling
To gain a comprehensive understanding of the biological effects of this compound, integrative omics approaches could be employed. These technologies allow for an unbiased and global assessment of changes in genes, proteins, and metabolites following compound treatment.
Potential research avenues include:
Transcriptomics: Using techniques like RNA-sequencing to analyze how the compound alters gene expression in treated cells, providing clues about the pathways it modulates.
Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein abundance or post-translational modifications, which can help in identifying the compound's direct or indirect targets.
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with the compound to understand its impact on metabolic pathways.
Integrating these different omics datasets can provide a systems-level view of the compound's mechanism of action and help to identify both on-target and off-target effects, which is a significant opportunity for future research.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,2,3,4-tetrahydroquinoline-4-carboxamide derivatives?
Methodological Answer:
- Acidic Ionic Liquid Catalysis : A green approach uses [NMPH]H₂PO₄ to synthesize N-hydroxyethyl-substituted derivatives via condensation of 2-(phenylamino)ethanol with unsaturated ketones. This method avoids toxic metal catalysts and allows catalyst reuse for ≥5 cycles with minimal activity loss .
- Bifunctional Derivative Synthesis : KOH-mediated reactions with epoxy chloropropane yield intermediates (e.g., compound 3), followed by acid hydrolysis and reflux in 1-hexanol. Reaction progress is monitored via TLC, with products characterized by MS and elemental analysis .
- Flow Process Optimization : Multi-step syntheses (e.g., nitro reduction, cyclocondensation, enantioselective hydrogenation) are streamlined without intermediate purification, enhancing scalability and sustainability .
Q. How are structural and stereochemical properties of tetrahydroquinoline derivatives characterized?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves absolute configuration (e.g., (4R)-4-(biphenyl-4-yl)-7-chloro derivative adopts a half-chair conformation with axial biphenyl groups, validated by dihedral angles and hydrogen bonding) .
- Spectroscopic Techniques : NMR confirms regiochemistry, while MS and elemental analysis verify molecular weight and purity .
- Chromatography : TLC monitors reaction progress and separates isomers (e.g., mono- vs. bifunctional products) .
Q. What safety protocols are critical for handling tetrahydroquinoline derivatives?
Methodological Answer:
- Exposure Control : Use fume hoods, avoid skin/eye contact, and wear nitrile gloves. Emergency eyewash stations and showers must be accessible .
- Storage : Keep containers sealed in dry, ventilated areas to prevent degradation or static accumulation .
- Spill Management : Neutralize with dry sand or chemical foam; avoid environmental release .
Advanced Research Questions
Q. How can catalytic systems enhance enantioselectivity in tetrahydroquinoline synthesis?
Methodological Answer:
- Brønsted Acid Catalysis : Chiral phosphoric acids enable transfer hydrogenation with high enantioselectivity (e.g., 97% ee for (4R)-configured derivatives). X-ray crystallography confirms stereochemical outcomes .
- Single-Atom Catalysts : Fe-ISAS/CN achieves 100% selectivity in dehydrogenation to quinolones via synergistic N-coordination and π-interactions. Recyclability (5 cycles) is confirmed by HAADF-STEM and EXAFS .
Q. How should researchers resolve discrepancies in analytical data during reaction optimization?
Methodological Answer:
- Multi-Technique Validation : In a bifunctional synthesis, TLC revealed two products, later resolved via MS (m/z 423.2) and elemental analysis (C: 62.1%, H: 5.7%, N: 9.9%) to confirm the bifunctional structure .
- Control Experiments : Vary reaction time, temperature, or catalyst loading to isolate intermediates and identify side products.
Q. What strategies improve process sustainability for large-scale synthesis?
Methodological Answer:
- Solvent-Free Conditions : Ionic liquids reduce waste and enable catalyst recycling .
- Radical Cyclization : Radical cation salts (e.g., NO⁺SbF₆⁻) promote tandem cyclization of anilines and N-vinyl amides, minimizing byproducts .
- Continuous Flow Systems : Integrate reduction, cyclization, and hydrogenation steps without isolating intermediates, reducing solvent use .
Q. How do structural modifications influence biological activity?
Methodological Answer:
- CETP Inhibition : Introducing morpholine and trifluoromethyl groups to the tetrahydroquinoline core enhances cholesterol ester transfer protein (CETP) inhibition (IC₅₀ = 12 nM) .
- Quinolone Derivatives : Dehydrogenation of 1,2,3,4-tetrahydroquinoline yields antimicrobial quinolones via Fe-ISAS/CN catalysis .
Q. Key Takeaways
- Synthesis : Prioritize green catalysts (ionic liquids, single-atom systems) for efficiency and sustainability.
- Characterization : Combine X-ray, NMR, and MS for unambiguous structural assignment.
- Safety : Adhere to protocols for handling reactive intermediates and toxic byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
